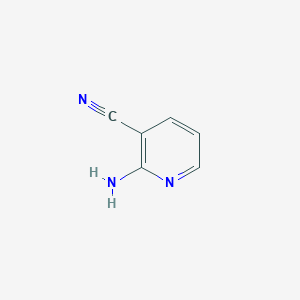

2-Amino-3-cyanopyridine

Overview

Description

2-Amino-3-cyanopyridine is a compound with the molecular formula C6H5N3 . It is also known by other names such as 2-aminonicotinonitrile, 2-aminopyridine-3-carbonitrile, and 2-Amino-3-pyridinecarbonitrile . This compound is an important intermediate for the synthesis of a variety of synthetically useful and novel heterocyclic systems .

Synthesis Analysis

A new and suitable multicomponent one-pot reaction was developed for the synthesis of 2-amino-3-cyanopyridine derivatives . This synthesis was demonstrated by the efficient and easy access to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions . The newly synthesized nanocatalyst effectively catalyzed the reaction between different aryl aldehydes, malononitrile, different acetophenones, and ammonium acetate .

Molecular Structure Analysis

The molecular weight of 2-Amino-3-cyanopyridine is 119.12 g/mol . The InChI representation of the molecule is InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6 (5)8/h1-3H, (H2,8,9) . The Canonical SMILES representation is C1=CC (=C (N=C1)N)C#N .

Chemical Reactions Analysis

2-Amino-3-cyanopyridine derivatives are polyfunctional compounds that possess properties for susceptible electrophilic and nucleophilic reactions . They have been considered precursors of the synthesis of a variety of heterocyclic compounds .

Physical And Chemical Properties Analysis

2-Amino-3-cyanopyridine has a molecular weight of 119.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are 119.048347172 g/mol . The Topological Polar Surface Area of the compound is 62.7 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Amino-3-cyanopyridine: is a key intermediate in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals . The pyridine ring system, to which this compound belongs, is prevalent in natural products and synthetic compounds of pharmaceutical interest .

Pharmaceutical Production

This compound is used in the commercial production of nicotinamide , an essential vitamin B3 supplement, and pharmaceuticals such as Ridogrel and Pirenzepine , which have various therapeutic applications .

Catalysis

In research, 2-Amino-3-cyanopyridine has been utilized in the presence of nano-magnetic solid acid catalysts derived from eggshells. This showcases a sustainable approach to catalysis, turning waste into valuable catalysts for organic transformations .

Multicomponent Reactions (MCRs)

The compound plays a significant role in MCRs, which are economically viable and efficient for creating diverse arrays of compounds with high bond-forming-index (BFI), leading to chemical libraries containing a variety of biologically active components .

Biological Activities

Derivatives of 2-Amino-3-cyanopyridine exhibit a range of biological activities, including antiviral , antibacterial , anticancer , antitubercular , and fungicidal properties. These derivatives are also potent IKK-b inhibitors, A2A adenosine receptor antagonists, and inhibitors of HIV-1 integrase .

Green Chemistry

The synthesis of 2-Amino-3-cyanopyridine derivatives can be achieved using L-proline as a catalyst under aqueous conditions, which is an environmentally friendly methodology. This process emphasizes the importance of green chemistry in pharmaceutical synthesis .

Non-Linear Optical Materials

Compounds containing the pyridine ring system, including 2-Amino-3-cyanopyridine derivatives, are used as non-linear optical materials due to their electronic properties .

Metal-Ligand Chemistry

These compounds serve as chelating agents in metal-ligand chemistry, which is essential for creating complexes used in various chemical processes and applications .

Safety And Hazards

Future Directions

2-Amino-3-cyanopyridine and its derivatives have shown potential in various biological profiles, including antibacterial , anticancer , anti-inflammatory , Ketohexokinase (KHK) inhibitory , and NO synthases inhibitory activities . Therefore, they can be considered as promising candidates for future research in drug development.

properties

IUPAC Name |

2-aminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXDQRRDNPRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355929 | |

| Record name | 2-Amino-3-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-cyanopyridine | |

CAS RN |

24517-64-4 | |

| Record name | 2-Amino-3-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

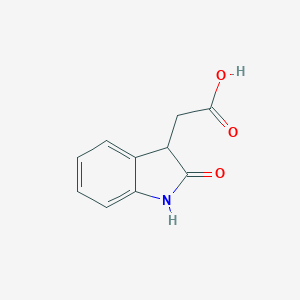

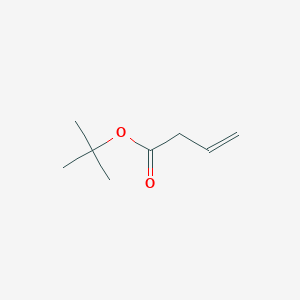

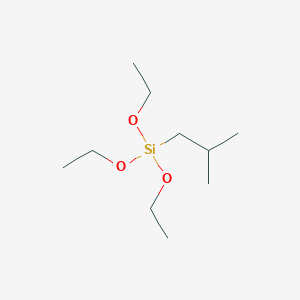

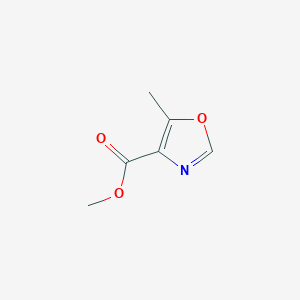

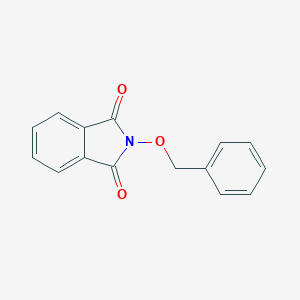

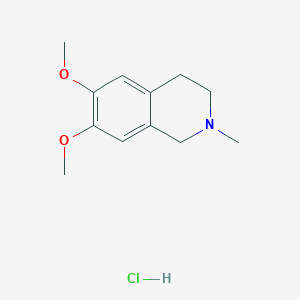

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the provided research doesn't pinpoint a single biological target for all 2-Amino-3-cyanopyridine derivatives, several studies highlight their potential against specific targets. For example, one study explored their efficacy as dual inhibitors of VEGFR2 and Src, both involved in cancer cell proliferation and angiogenesis. [] Another study identified a derivative inhibiting STAT3, a crucial protein in colorectal cancer progression. [, ] Additionally, some derivatives exhibited promising carbonic anhydrase (CA) inhibition, particularly against hCA I and hCA II, enzymes involved in various physiological processes. []

ANone: Inhibition of VEGFR2 and Src can disrupt angiogenesis (formation of new blood vessels) and tumor growth, contributing to the observed antiproliferative effects in cancer cells. [] Similarly, inhibiting STAT3 can disrupt its role in cell growth, survival, and resistance to apoptosis (programmed cell death) in colorectal cancer. [, ] Blocking carbonic anhydrases (CAs) can affect diverse physiological processes, including pH regulation, ion transport, and cell signaling, making them relevant targets for various diseases. []

ANone: The molecular formula of 2-Amino-3-cyanopyridine is C6H5N3. Its molecular weight is 119.12 g/mol.

ANone: Studies utilize various spectroscopic methods to characterize these compounds, including:

- FTIR: Provides information on functional groups like C≡N stretching and N-H bending vibrations. [, , , , ]

- NMR (1H and 13C): Elucidates the structure and confirms the positions of substituents on the pyridine ring. [, , , , , , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, , , ]

ANone: Research suggests good stability under various reaction conditions, including microwave irradiation, solvent-free conditions, and reflux in different solvents like ethanol and water. [, , , , , , ]

ANone: Researchers have employed computational methods like molecular docking to predict the binding interactions of 2-Amino-3-cyanopyridine derivatives with their potential biological targets, such as topoisomerase II. [] Additionally, virtual screening techniques, including ligand-based support vector machines and structure-based molecular docking, have been applied to identify promising candidates as dual inhibitors of VEGFR2 and Src. []

ANone: Research indicates that substituents on the pyridine ring significantly influence biological activity.

- Anticancer Activity: Introducing halogen atoms (e.g., fluorine, chlorine, bromine) at specific positions on the phenyl ring at C-4 and C-6 generally enhanced anticancer activity. [, , ] Compounds with small lipophilic groups at the C-4 position also demonstrated improved potency. []

- Anti-inflammatory and Analgesic Activity: Electron-releasing groups on the 4- or 6-aryl ring generally enhanced activity. Replacing the aryl group with a p-hydroxyphenyl substituent at the 6-position further increased anti-inflammatory and analgesic properties. []

- Antimicrobial Activity: The presence of specific substituents like bromine, nitro, and amino groups simultaneously was linked to enhanced antibacterial and antifungal activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.